molecular formula C21H23N3O B12116944 (E)-N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(4-isopropylphenyl)acrylamide

(E)-N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(4-isopropylphenyl)acrylamide

Cat. No.: B12116944
M. Wt: 333.4 g/mol
InChI Key: WXHJHBDYRBUEBH-FMIVXFBMSA-N
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Description

(E)-N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(4-isopropylphenyl)acrylamide is a synthetic organic compound that features a benzimidazole moiety linked to an acrylamide group through an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(4-isopropylphenyl)acrylamide typically involves the following steps:

    Formation of the Benzimidazole Intermediate: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Alkylation: The benzimidazole intermediate is then alkylated with an appropriate ethyl halide to introduce the ethyl linker.

    Acrylamide Formation: The final step involves the reaction of the alkylated benzimidazole with (E)-3-(4-isopropylphenyl)acryloyl chloride in the presence of a base such as triethylamine to form the desired acrylamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(4-isopropylphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acrylamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ethyl linker can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced acrylamide derivatives.

    Substitution: Substituted ethyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(4-isopropylphenyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its benzimidazole core is known for its biological activity, including antimicrobial and anticancer properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive acrylamide group.

Mechanism of Action

The mechanism of action of (E)-N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(4-isopropylphenyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The acrylamide group may also participate in covalent bonding with target proteins, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are known for their antiparasitic activity.

    Acrylamide Derivatives: Compounds such as N,N-dimethylacrylamide, used in polymer chemistry.

Uniqueness

(E)-N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(4-isopropylphenyl)acrylamide is unique due to its combination of a benzimidazole core with an acrylamide group, providing a dual functionality that can be exploited in various applications. This dual functionality is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-propan-2-ylphenyl)prop-2-enamide

InChI

InChI=1S/C21H23N3O/c1-15(2)17-10-7-16(8-11-17)9-12-21(25)22-14-13-20-23-18-5-3-4-6-19(18)24-20/h3-12,15H,13-14H2,1-2H3,(H,22,25)(H,23,24)/b12-9+

InChI Key

WXHJHBDYRBUEBH-FMIVXFBMSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)NCCC2=NC3=CC=CC=C3N2

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NCCC2=NC3=CC=CC=C3N2

Origin of Product

United States

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